molecular formula C17H22N2O2 B4504829 N-[2-(1-azepanylcarbonyl)phenyl]cyclopropanecarboxamide

N-[2-(1-azepanylcarbonyl)phenyl]cyclopropanecarboxamide

Cat. No.: B4504829
M. Wt: 286.37 g/mol
InChI Key: ZFZWVECQZPJTOY-UHFFFAOYSA-N
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Description

N-[2-(1-azepanylcarbonyl)phenyl]cyclopropanecarboxamide is a useful research compound. Its molecular formula is C17H22N2O2 and its molecular weight is 286.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 286.168127949 g/mol and the complexity rating of the compound is 384. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of cyclopropanecarboxamide derivatives, including their chemical properties and crystal structures, are fundamental for understanding their potential applications in scientific research. For example, the study of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives highlights the methods for synthesizing such compounds and their structural analysis via X-ray diffraction, revealing the importance of the cyclohexane ring's conformation and molecular interactions (Özer, Arslan, VanDerveer, & Külcü, 2009).

Antidepressant Potential

The exploration of cyclopropanecarboxylic acid derivatives as potential antidepressants illustrates the therapeutic relevance of this class of compounds. A series of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives were synthesized and evaluated for their antidepressant activity, with some showing greater activity than established medications. This research indicates the potential for developing new antidepressant drugs based on cyclopropanecarboxamide derivatives (Bonnaud et al., 1987).

NMDA Receptor Antagonism

The design and synthesis of conformationally restricted analogues of milnacipran, which include cyclopropanecarboxamide derivatives, demonstrate their potential as NMDA receptor antagonists. These compounds, through their unique structural features, offer insights into the development of new therapeutic agents targeting the NMDA receptor, highlighting the application of cyclopropanecarboxamide derivatives in neuropharmacology (Shuto et al., 1998).

DNA-Intercalating Agents

Research into phenylquinoline-8-carboxamides demonstrates the application of specific carboxamide derivatives as DNA-intercalating agents, indicating their potential use in cancer therapy. The modification of the phenyl ring in these compounds affects their DNA binding ability, which is crucial for their antitumor activity, underscoring the importance of structural features in designing effective intercalating agents (Atwell, Baguley, & Denny, 1989).

Properties

IUPAC Name

N-[2-(azepane-1-carbonyl)phenyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c20-16(13-9-10-13)18-15-8-4-3-7-14(15)17(21)19-11-5-1-2-6-12-19/h3-4,7-8,13H,1-2,5-6,9-12H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFZWVECQZPJTOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(1-azepanylcarbonyl)phenyl]cyclopropanecarboxamide
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N-[2-(1-azepanylcarbonyl)phenyl]cyclopropanecarboxamide
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N-[2-(1-azepanylcarbonyl)phenyl]cyclopropanecarboxamide
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N-[2-(1-azepanylcarbonyl)phenyl]cyclopropanecarboxamide
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N-[2-(1-azepanylcarbonyl)phenyl]cyclopropanecarboxamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.